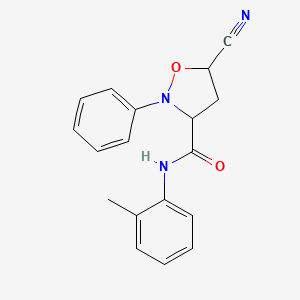
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methylphenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is a heterocyclic compound that belongs to the isoxazolidine family This compound is characterized by its unique structure, which includes a cyano group, a phenyl group, and an o-tolyl group attached to an isoxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as sodium hypochlorite. The reaction is carried out under mild conditions, often at room temperature, to form the isoxazolidine ring.
Industrial Production Methods
While specific industrial production methods for 5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: Researchers use it to study the interactions of isoxazolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and o-tolyl groups can engage in hydrophobic interactions. These interactions may influence the compound’s binding affinity and specificity for certain biological targets, such as enzymes or receptors involved in neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-cyano-2-phenylisoxazolidine-3-carboxamide: Lacks the o-tolyl group, which may affect its binding properties and reactivity.
2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide: Lacks the cyano group, potentially altering its chemical reactivity and biological activity.
5-cyano-2-phenylisoxazole: Contains an isoxazole ring instead of an isoxazolidine ring, which may result in different chemical and biological properties.
Uniqueness
5-cyano-2-phenyl-N-(o-tolyl)isoxazolidine-3-carboxamide is unique due to the presence of both the cyano and o-tolyl groups, which provide a combination of electronic and steric effects that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
62513-12-6 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
5-cyano-N-(2-methylphenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-5-6-10-16(13)20-18(22)17-11-15(12-19)23-21(17)14-8-3-2-4-9-14/h2-10,15,17H,11H2,1H3,(H,20,22) |
Clé InChI |
JJHUTNMFLLEIBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
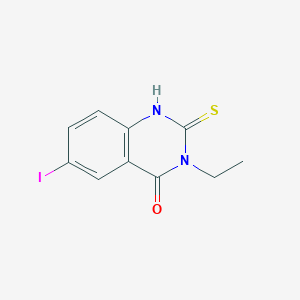
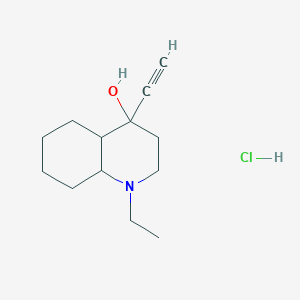
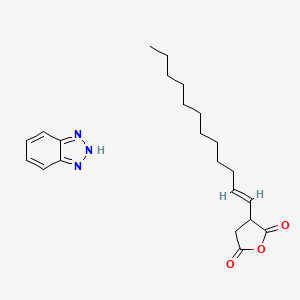
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

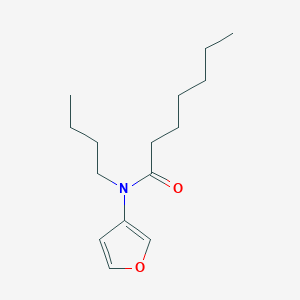
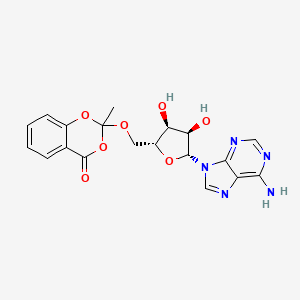
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
